molecular formula C16H18N4O5S B3985668 N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide

N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B3985668
M. Wt: 378.4 g/mol
InChI Key: JHWXLTZDFZQAKR-UHFFFAOYSA-N
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Description

N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with a molecular formula of C16H18N4O5S and a molecular weight of 378.403 Da . This compound is characterized by the presence of a nitrophenyl group, a sulfamoyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-nitroaniline with ethylene oxide to form 2-(4-nitrophenylamino)ethanol. This intermediate is then reacted with sulfonyl chloride to introduce the sulfamoyl group, followed by acetylation to form the final product .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and sulfamoyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide can be compared with similar compounds such as:

    Acetanilide, 4’-nitro-: Similar structure but lacks the sulfamoyl group.

    p-Nitroacetanilide: Similar structure but lacks the ethylsulfamoyl group.

    N-Acetyl-4-nitroaniline: Similar structure but lacks the ethylsulfamoyl group.

The presence of the sulfamoyl group in this compound makes it unique, providing additional functional sites for chemical reactions and enhancing its solubility and biological activity .

Properties

IUPAC Name

N-[4-[2-(4-nitroanilino)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-12(21)19-14-4-8-16(9-5-14)26(24,25)18-11-10-17-13-2-6-15(7-3-13)20(22)23/h2-9,17-18H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWXLTZDFZQAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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